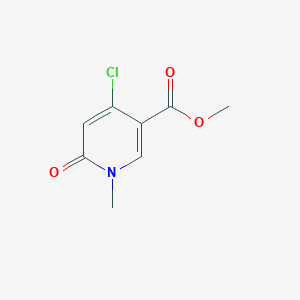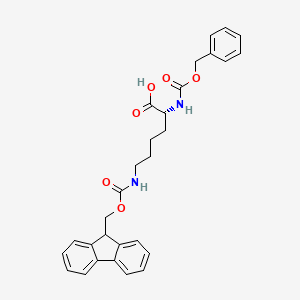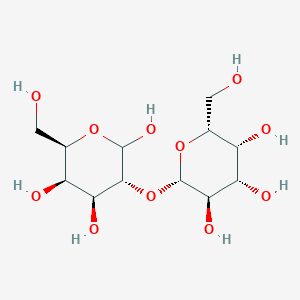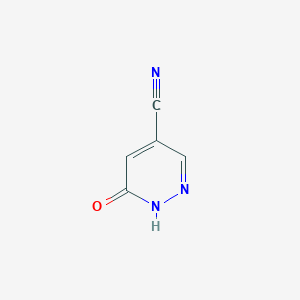![molecular formula C33H30N2O6S B1434641 1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)- CAS No. 147117-72-4](/img/structure/B1434641.png)
1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-
Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)- is a useful research compound. Its molecular formula is C33H30N2O6S and its molecular weight is 582.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
1,2-Pyrrolidinedicarboxylic acid derivatives, such as those mentioned, are involved in various chemical synthesis processes. For instance, their involvement in the 1,3-dipolar cycloaddition reactions leading to the formation of complex organic compounds highlights their reactivity and utility in synthetic organic chemistry. The reaction between acetylenedicarboxylic esters and quinazoline oxides, leading to the formation of amino-acrylic acid esters and benzo[d][1,3]diazepin carboxylic acids, exemplifies their role in constructing heterocyclic compounds with potential biological activity (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Pharmacological Properties
The chiral nature of certain 1,2-pyrrolidinedicarboxylic acid derivatives, such as MN9202, reveals significant differences in pharmacological properties between their optical isomers. This distinction underscores the importance of stereochemistry in the development of drugs with specific biological effects, emphasizing the compound's potential in medicinal chemistry research (Xiao-Qiang Li et al., 2010).
Antioxidant Activities
Compounds related to 1,2-pyrrolidinedicarboxylic acid, such as 2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridines, have been studied for their antioxidant properties. The presence of nitrophenyl derivatives enhances these properties, indicating their potential in designing antioxidant agents (Bisenieks et al., 1982).
Electrochromic Devices
The synthesis of novel pyrroles and their conversion into porphyrins demonstrates the versatility of 1,2-pyrrolidinedicarboxylic acid derivatives in material science. These compounds serve as precursors for electrochromic devices, highlighting their potential in electronic applications (Ono, Kawamura, & Maruyama, 1989).
Solvatochromism and Solvent Interaction Studies
The study of solvatochromic properties of azo dyes derived from pyrrolidine derivatives provides insights into solvent effects on molecular properties. Such research is pivotal in understanding the interactions between solutes and solvents, which has implications for dye chemistry and the development of sensors and indicators (Hofmann et al., 2008).
properties
IUPAC Name |
(2S,4S)-2-methyl-1-[(4-nitrophenyl)methoxycarbonyl]-4-tritylsulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O6S/c1-32(30(36)37)21-29(22-34(32)31(38)41-23-24-17-19-28(20-18-24)35(39)40)42-33(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,29H,21-23H2,1H3,(H,36,37)/t29-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYZOSZVBUUNOA-NYDCQLBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1434560.png)
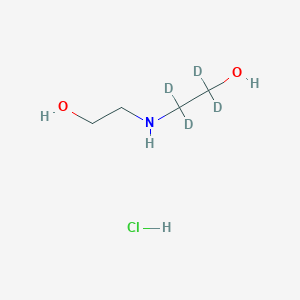
![1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B1434564.png)
![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)

